

Disperse Red 13 (CAS: 3180-81-2): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Disperse Red 13

Cat. No.: B15557405

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 13, with the Chemical Abstracts Service (CAS) number 3180-81-2, is a monoazo dye characterized by its vibrant red hue.^{[1][2]} It is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester, due to its good light and wash fastness properties.^[2] Chemically, it is identified as 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol.^[3] This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, synthesis, applications, and analytical methodologies for **Disperse Red 13**, tailored for a scientific audience.

Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Red 13** is presented in the table below, compiled from various sources. These properties are crucial for understanding its behavior in different environmental and biological systems.

Property	Value	Reference
CAS Number	3180-81-2	[3]
Molecular Formula	C16H17ClN4O3	[3]
Molecular Weight	348.78 g/mol	[3]
Appearance	Dark red powder	[4]
Melting Point	122-129 °C	[5]
Boiling Point	547.7 °C at 760 mmHg	[6]
Solubility	Generally insoluble in water. Soluble in ethanol, acetone, and benzene.	[2][4]
λ_{max}	524 nm	[7]

Toxicological Profile

The toxicological properties of **Disperse Red 13** are of significant interest due to its widespread use and potential for human and environmental exposure.

Mutagenicity:

Disperse Red 13 has tested positive in the Salmonella/microsome assay (Ames test), indicating mutagenic potential.[8] The mechanism is suggested to involve frameshift mutations, with the enzymes nitroreductase and O-acetyltransferase playing a significant role in its metabolic activation to mutagenic compounds.[8] Interestingly, the presence of a chlorine substituent in **Disperse Red 13** has been shown to decrease its mutagenicity compared to its non-chlorinated analog, Disperse Red 1.[8] Furthermore, the dye itself can induce chromosomal damage in human lymphocytes, and its oxidation and reduction products also exhibit mutagenic activity.[1]

Carcinogenicity:

While there is no definitive classification of **Disperse Red 13** as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA, the carcinogenicity of azo dyes, in general, is a

concern.[9][10] The primary mechanism of carcinogenicity for many azo dyes involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines, some of which are known carcinogens.[11][12] This cleavage can be mediated by intestinal anaerobic bacteria or hepatic enzymes.[11][12]

Skin and Eye Irritation:

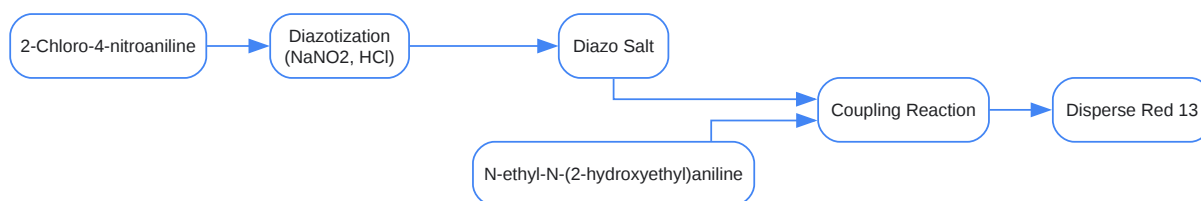
Disperse Red 13 is classified as a skin and eye irritant.[9][13] It may also cause respiratory irritation upon inhalation.[9][13] Therefore, appropriate personal protective equipment should be used when handling this compound.

Aquatic Toxicity:

The ecotoxicity of **Disperse Red 13** is an important consideration. The presence of the chlorine substituent, while reducing mutagenicity, has been observed to increase its toxicity to the water flea *Daphnia similis*.[8]

Synthesis and Manufacturing

The synthesis of **Disperse Red 13** involves a diazo coupling reaction. The general manufacturing process is as follows:



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Synthesis of **Disperse Red 13**.

Applications

The primary application of **Disperse Red 13** is in the textile industry for dyeing polyester and acetate fibers.[2] Its dispersion characteristics allow it to be applied to hydrophobic materials

from an aqueous medium.^[2] It is also used in the coloring of plastics and as a fluorescent dye in some research applications.^{[14][15]}

Experimental Protocols

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of **Disperse Red 13** is reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To separate and quantify **Disperse Red 13** in a given sample.

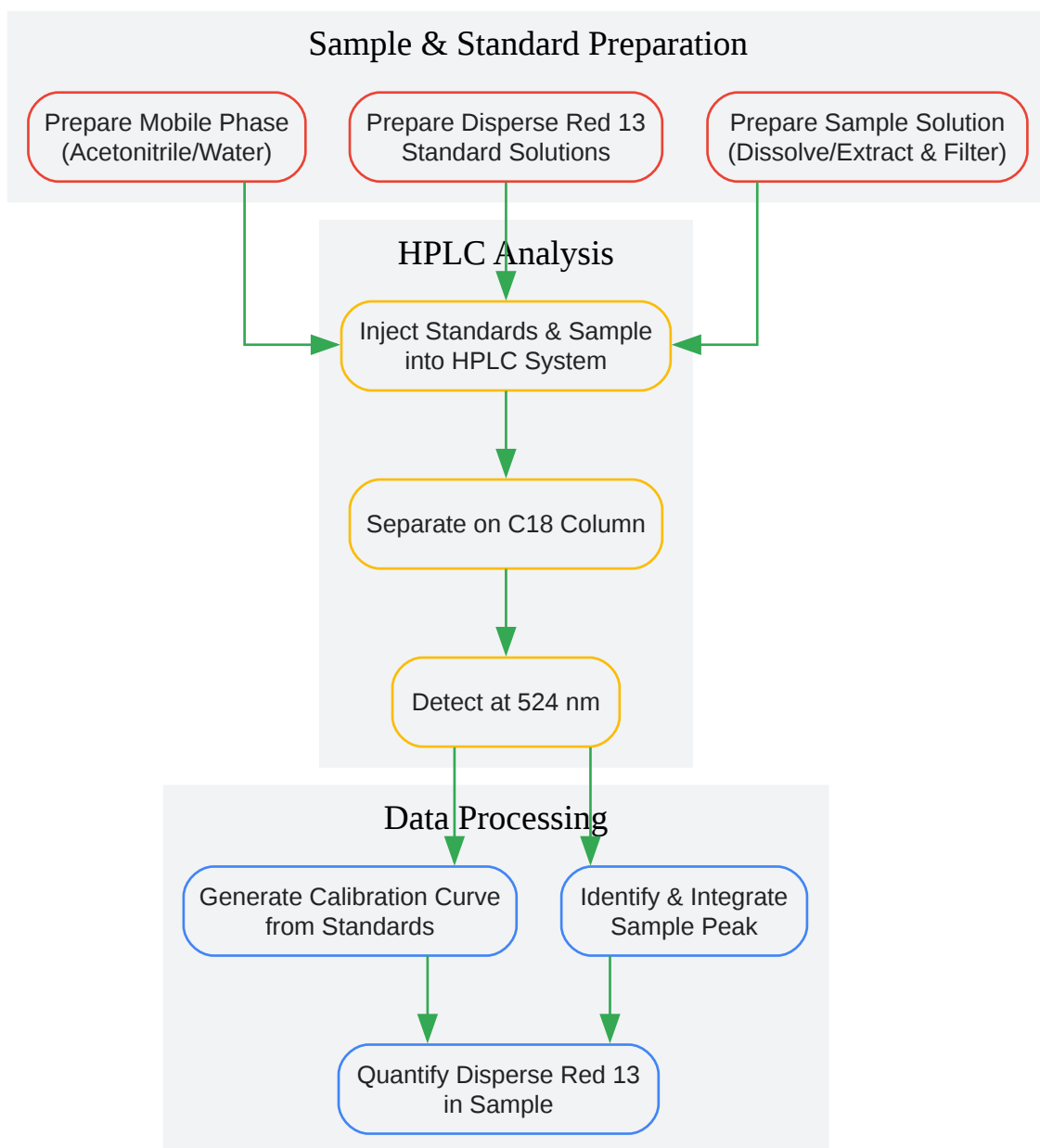
Materials:

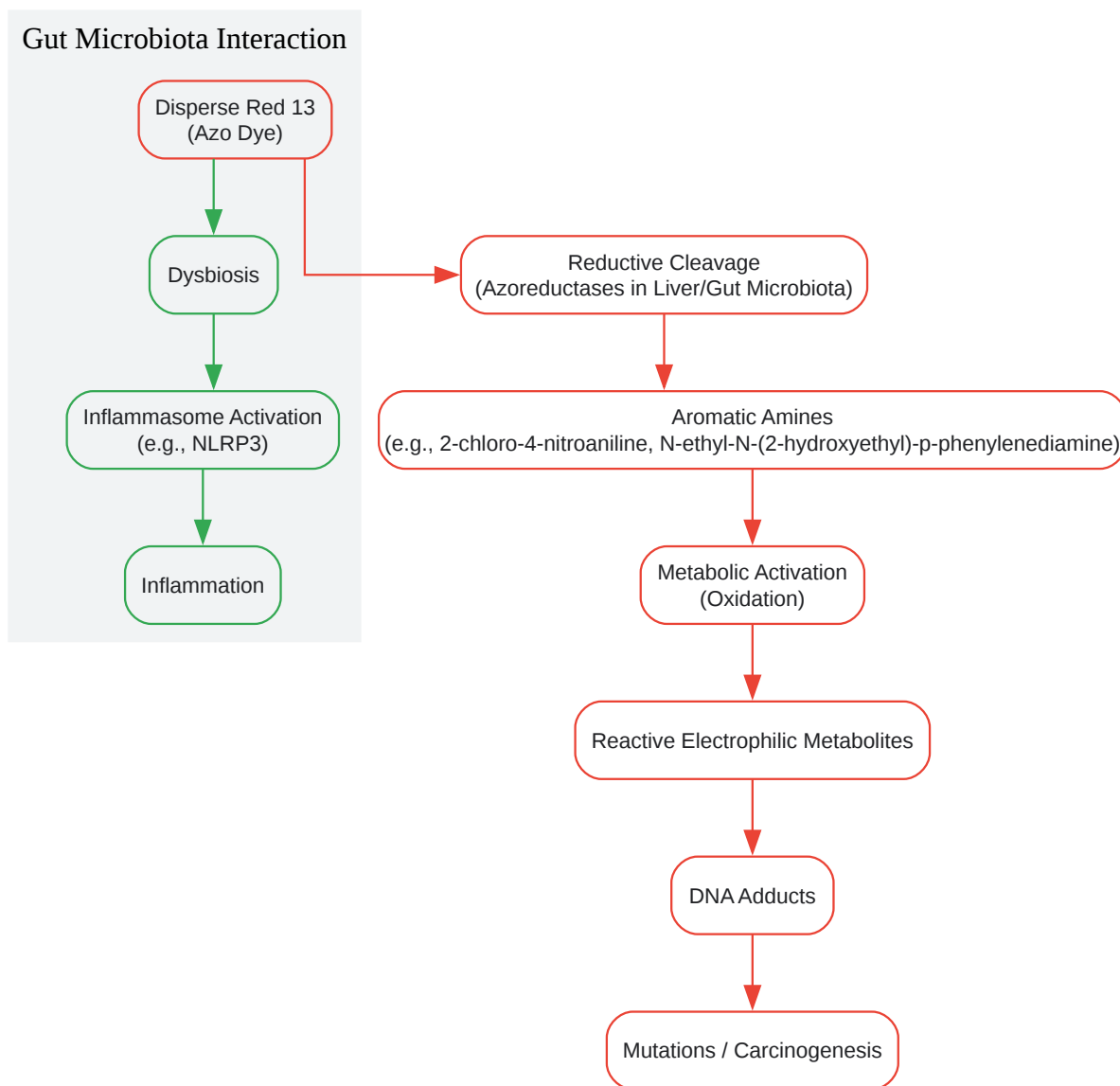
- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for MS compatibility)
- **Disperse Red 13** standard
- Sample containing **Disperse Red 13**

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a gradient elution to optimize separation. For example, a gradient from 50% acetonitrile to 90% acetonitrile over 20 minutes. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid) is often added to improve peak shape.^[16]
- **Standard Solution Preparation:** Prepare a stock solution of **Disperse Red 13** in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.

- Sample Preparation: Dissolve or extract the sample containing **Disperse Red 13** in a suitable solvent. The sample may require filtration through a 0.45 µm filter before injection.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column
 - Mobile Phase: Acetonitrile/Water gradient (as determined by optimization)
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10-20 µL
 - Detection Wavelength: 524 nm (λ_{max} of **Disperse Red 13**)
 - Column Temperature: 30 °C
- Analysis: Inject the calibration standards and the sample solution into the HPLC system.
- Quantification: Identify the peak corresponding to **Disperse Red 13** in the sample chromatogram based on its retention time compared to the standard. Quantify the amount of **Disperse Red 13** in the sample by comparing its peak area to the calibration curve generated from the standards.





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